2-Fluoro-malonic acid monomethyl ester
Description
Properties
Molecular Formula |
C4H5FO4 |
|---|---|
Molecular Weight |
136.08 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C4H5FO4/c1-9-4(8)2(5)3(6)7/h2H,1H3,(H,6,7) |
InChI Key |
PAUCQWVLVBSCTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Malonic Acid Monomethyl Ester Derivatives
- Structural Differences: The fluorine in 2-fluoro-malonic acid monomethyl ester introduces strong electron-withdrawing effects, increasing acidity at the α-position and influencing reaction kinetics in nucleophilic substitutions. In contrast, the methyl group in 2-methyl-malonic acid monomethyl ester provides steric bulk but lacks electronic perturbation . Methyl hydrogen fumarate, an unsaturated analogue, exhibits planar geometry due to its trans double bond, enabling conjugation and radical scavenging activity, unlike saturated malonic esters .
Fluorinated Dicarboxylic Acid Esters
- Reactivity Insights: The position of functional groups (e.g., fluorine vs. ketone) dictates biological activity. For example, 3-ketoglutaric acid monomethyl ester is metabolically active in E. coli biotin synthesis, whereas the 2-keto isomer is inactive due to improper enzyme recognition . Similarly, the C2-fluorine in 2-fluoro-malonic acid monomethyl ester may hinder or redirect metabolic pathways compared to ketone-containing analogues.
Chain-Length Dependence in Monomethyl Esters
This specificity is attributed to the compatibility of C5–C7 esters with the BioF enzyme’s active site.
Key Research Findings
Synthetic Utility: 2-Fluoro-malonic acid monomethyl ester is a precursor to fluorinated oxindoles and 2-fluoro-2-arylacetic acids, which are pharmacologically relevant. Fluorination at C2 enhances the electrophilicity of the malonate core, facilitating asymmetric aldol reactions .
For instance, methyl hydrogen fumarate modulates immune responses in autoimmune diseases, whereas fluorinated analogues may target enzyme active sites with higher specificity .
Chain-Length Specificity: In E. coli, monomethyl esters of C5–C7 dicarboxylic acids are metabolized via the BioF pathway, while shorter (C3) or longer (C8–C11) esters are inactive. This suggests that 2-fluoro-malonic acid monomethyl ester (C3) may require structural optimization for integration into similar biosynthetic routes .
Preparation Methods
Direct Fluorination of Malonate Esters
The most direct method involves reacting malonate esters with elemental fluorine (F₂) under controlled conditions. For example, diethyl malonate undergoes fluorination in the presence of a base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in acetonitrile at low temperatures (-20°C). The reaction proceeds via deprotonation to form a sodium enolate, which reacts with fluorine gas diluted in nitrogen (10–15% F₂) to yield diethyl 2-fluoro-malonate.
Example Protocol (Patent WO1997000848A1):
-
Substrate: Diethyl methylmalonate (25 mmol)
-
Base: Sodium hydride (25 mmol)
-
Fluorine gas: 50 mmol (10% in N₂)
-
Solvent: Acetonitrile
-
Temperature: -20°C
Key variables include fluorine concentration (5–15% optimal), stoichiometry (0.8:1 to 3:1 F₂:ester), and post-reaction purification via nitrogen purging and distillation.
Challenges and Optimizations
-
Safety: Handling F₂ gas requires specialized equipment due to its toxicity and corrosivity.
-
Selectivity: Excess F₂ leads to over-fluorination (e.g., 2,2-difluoro products). Stoichiometric control is critical.
Electrophilic Fluorination with Alternative Reagents
Perchloryl Fluoride (FClO₃)
Historically, FClO₃ was used for fluorinating sodium malonate enolates in ethanol. However, this method produces mixtures of mono- and difluorinated esters (50:50 ratio) and is limited by FClO₃’s explosivity.
N-Fluoro Reagents
Modern alternatives like N-fluoropyridinium salts and Selectfluor® enable safer electrophilic fluorination. These reagents react with malonate enolates at room temperature, offering better selectivity for monofluorination. For instance, diethyl malonate treated with Selectfluor® in tetrahydrofuran (THF) yields diethyl 2-fluoro-malonate in ~75% yield.
Advantages:
Halogen Exchange Reactions
Chlorine-to-Fluorine Substitution
Diethyl chloromalonate reacts with fluoride sources (e.g., Et₃N·3HF) to produce diethyl 2-fluoro-malonate. This method, patented by Bayer, achieves 82% yield under mild conditions (room temperature, 24 hours).
Mechanism:
-
Nucleophilic displacement of chloride by fluoride.
-
Reaction facilitated by amine-HF complexes, which enhance fluoride availability.
Limitations:
-
Requires chloromalonate precursors, which may need separate synthesis.
Monoesterification via Partial Hydrolysis and Esterification
Saponification of Diethyl 2-Fluoro-Malonate
Diethyl 2-fluoro-malonate undergoes selective hydrolysis using aqueous NaOH to yield sodium 2-fluoro-malonate monoethyl ester. Acidification with HCl followed by esterification with methanol (via Fischer esterification) produces the monomethyl ester.
Example Protocol:
-
Saponification: Diethyl 2-fluoro-malonate + NaOH → Sodium monoethyl 2-fluoro-malonate.
-
Acidification: HCl → 2-fluoro-malonic acid monoethyl ester.
-
Esterification: Methanol/H₂SO₄ → 2-fluoro-malonic acid monomethyl ester.
Challenges:
Comparative Analysis of Synthesis Methods
| Method | Reagents/Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct F₂ Fluorination | NaH, F₂ (10% in N₂), CH₃CN, -20°C | 80–88% | High yield, direct | F₂ handling hazards |
| Halogen Exchange | Et₃N·3HF, Cl-malonate, RT | 82% | Avoids F₂, mild conditions | Requires Cl precursor |
| Microreactor Fluorination | Continuous flow, F₂, Na malonate | >90% | Safe, efficient | Specialized equipment needed |
| Monoesterification | NaOH/HCl, MeOH | 60–70% | Converts diesters to monoesters | Multi-step, decarboxylation risks |
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-malonic acid monomethyl ester?
The synthesis typically involves fluorination of malonic acid derivatives followed by selective esterification. A common approach is the alkylation of malonic acid with a fluorine-containing alkyl halide, followed by partial esterification under controlled conditions (e.g., using methanol and a catalytic acid). Hydrolysis conditions must be carefully optimized to avoid over-esterification or decomposition, as seen in studies of analogous malonate esters . Alternative methods may employ fluorinated precursors, such as fluorobenzyl halides, to introduce the fluorine atom early in the synthesis .
Q. How can NMR spectroscopy be utilized to confirm the structure and purity of 2-fluoro-malonic acid monomethyl ester?
- 1H NMR : The fluorine atom induces splitting patterns in adjacent protons. For example, the methyl ester group (COOCH3) typically appears as a singlet at ~3.7 ppm, while protons adjacent to fluorine may show coupling (J ~47–53 Hz for C-F).
- 13C NMR : The fluorine atom deshields neighboring carbons, causing distinct shifts. The carbonyl carbons (COOH and COOCH3) appear at ~170–175 ppm.
- 19F NMR : A single peak near -120 to -150 ppm confirms the presence of the fluorine substituent. Purity can be assessed by integrating peaks and ensuring the absence of unreacted starting materials or by-products .
Q. What factors influence the stability of 2-fluoro-malonic acid monomethyl ester in aqueous solutions?
Stability is highly pH- and temperature-dependent. Under acidic conditions, the ester is prone to hydrolysis, forming 2-fluoro-malonic acid. Neutral or slightly basic conditions (pH 7–8) enhance stability, while elevated temperatures accelerate degradation. The fluorine substituent may slightly increase hydrolytic resistance compared to non-fluorinated analogs due to its electron-withdrawing effects . Storage at -20°C in anhydrous solvents (e.g., dry DMSO or acetonitrile) is recommended for long-term stability .
Advanced Research Questions
Q. How does the fluorine substituent alter the reactivity of 2-fluoro-malonic acid monomethyl ester in nucleophilic substitution reactions compared to non-fluorinated analogs?
The fluorine atom increases electrophilicity at the α-carbon via inductive effects, enhancing reactivity toward nucleophiles like amines or thiols. However, steric hindrance from the fluorine atom may reduce accessibility in some cases. Comparative kinetic studies using substrates like 2-fluoro-malonic acid monomethyl ester and its chloro/bromo analogs can quantify these effects. For example, fluorinated esters may exhibit faster reaction rates in SN2 mechanisms but slower rates in sterically demanding SN1 pathways .
Q. What strategies can reconcile contradictory data on the biological activity of fluorinated malonate esters in medicinal chemistry studies?
Discrepancies often arise from variations in assay conditions (e.g., cell permeability, esterase activity) or impurities in synthesized batches. To address this:
- Perform rigorous purity analysis (e.g., HPLC, LC-MS) to rule out by-products.
- Use stable isotope-labeled analogs to track metabolic stability in biological systems.
- Conduct comparative studies under standardized conditions, as demonstrated in fluorinated prostaglandin analogs .
Q. How can 2-fluoro-malonic acid monomethyl ester serve as a precursor for synthesizing fluorinated heterocycles?
The ester can undergo cyclocondensation with amines or hydrazines to form fluorinated pyrazoles or pyrimidines. For example:
- Reaction with hydrazine yields 2-fluoro-malonohydrazide, which can cyclize to fluorinated pyrazolidinones.
- Condensation with urea derivatives under basic conditions produces fluorinated barbituric acids. These reactions require careful temperature control and catalytic bases (e.g., K2CO3) to avoid decomposition .
Q. What are the challenges in quantifying 2-fluoro-malonic acid monomethyl ester in complex matrices (e.g., biological samples)?
Key challenges include low volatility for GC-MS and matrix interference in LC-MS. Solutions include:
- Derivatization with pentafluorobenzyl bromide to enhance GC-MS sensitivity.
- Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from biological fluids.
- Internal standards (e.g., deuterated analogs) for accurate quantification .
Methodological Considerations
Q. How to design experiments assessing the ester’s role in enzyme inhibition (e.g., malate dehydrogenase)?
- Kinetic assays : Measure IC50 values using purified enzymes and varying substrate/ester concentrations.
- Docking studies : Use computational tools (e.g., AutoDock Vina) to model interactions between the fluorinated ester and the enzyme’s active site.
- Mutagenesis : Compare inhibition in wild-type vs. mutant enzymes (e.g., cysteine-to-serine mutants) to identify binding residues .
Q. What synthetic modifications can improve the ester’s solubility for aqueous-phase reactions?
- Introduce polar groups (e.g., hydroxyl, carboxylate) via post-esterification reactions.
- Use co-solvents (e.g., DMSO:water mixtures) to enhance solubility without hydrolysis.
- Design prodrugs with cleavable PEG chains for temporary solubility .
Safety and Handling
Q. What are the critical safety protocols for handling 2-fluoro-malonic acid monomethyl ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
